5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C₈H₉ClO₂S₂ and a molecular weight of 236.74 g/mol . This compound is a thiophene derivative, characterized by the presence of a cyclopropylmethyl group attached to the thiophene ring, and a sulfonyl chloride functional group at the 2-position of the thiophene ring . It is primarily used in research and development projects due to its unique chemical properties .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include chlorosulfonic acid, phosphorus pentachloride, and various nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . These reactions often involve the formation of an intermediate complex, which then undergoes further transformation to yield the final product .
Vergleich Mit ähnlichen Verbindungen
5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride can be compared with other thiophene derivatives, such as:
2-Thiophenesulfonyl chloride: Similar in structure but lacks the cyclopropylmethyl group.
5-Chlorothiophene-2-sulfonyl chloride: Contains a chlorine atom instead of the cyclopropylmethyl group.
The presence of the cyclopropylmethyl group in this compound imparts unique chemical properties, making it more versatile for certain applications .
Eigenschaften
Molekularformel |
C8H9ClO2S2 |
---|---|
Molekulargewicht |
236.7 g/mol |
IUPAC-Name |
5-(cyclopropylmethyl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C8H9ClO2S2/c9-13(10,11)8-4-3-7(12-8)5-6-1-2-6/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
IZMRDGJXGCDKHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC2=CC=C(S2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.